Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group, a benzoyl group, and an ester functional group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the indole ring.
Indole-3-carboxylic acid: Contains the indole ring but lacks the methylbenzoyl group.
3-Methylindole: Contains the indole ring with a methyl group but lacks the ester and benzoyl groups.
Uniqueness
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a complex aromatic system characterized by:
- An indole core structure
- A methyl ester group
- A 3-methylbenzoyl moiety
These structural components contribute to its unique chemical properties and biological activities. The compound's molecular formula is C12H11NO3, and its synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes and receptors, influencing biological pathways relevant to microbial resistance .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate | Chlorinated benzoyl group | Antimicrobial, anticancer |
Methyl indole-3-carboxylate | Simple indole structure | Metabolite with various roles |
Methyl 1-methyl-1H-indole-3-carboxylate | Methyl-substituted indole | Natural product with biological significance |
This comparison highlights how variations in structural features can lead to different biological activities, emphasizing the potential significance of this compound in medicinal chemistry .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that at concentrations ranging from 10μM to 50μM, the compound exhibited significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutic agents .
Antimicrobial Testing
In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .
Properties
CAS No. |
189006-33-5 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 1-(3-methylbenzoyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12-6-5-7-13(10-12)17(20)19-11-15(18(21)22-2)14-8-3-4-9-16(14)19/h3-11H,1-2H3 |
InChI Key |
CPPYTFDIQUQYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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